N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine
Description
N-[(1Z)-4,4,7-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine is a structurally complex molecule featuring a dithioloquinoline core fused with a biphenyl-4-amine substituent. The (1Z) configuration indicates a planar, conjugated geometry critical for electronic delocalization, which is relevant in organic electronics and photophysical applications . The compound’s molecular framework includes three methyl groups at positions 4,4,7 and a bicyclic [1,2]dithiolo[3,4-c]quinoline system, which confers unique redox properties due to sulfur-rich heterocycles.
Properties
Molecular Formula |
C25H22N2S2 |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
4,4,7-trimethyl-N-(4-phenylphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C25H22N2S2/c1-16-9-14-20-21(15-16)27-25(2,3)23-22(20)24(29-28-23)26-19-12-10-18(11-13-19)17-7-5-4-6-8-17/h4-15,27H,1-3H3 |
InChI Key |
JRMQBHJBZCDZSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SSC3=NC4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine typically involves multiple steps, including the formation of the quinoline core, the introduction of the dithiolo group, and the coupling with the biphenyl amine. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions include various quinoline and biphenyl derivatives, which can have different functional groups and properties.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structural features, which include a biphenyl moiety and a dithioloquinoline system. The molecular formula is with a molar mass of approximately 366.54 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
Anticancer Activity
Research indicates that compounds similar to N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine exhibit anticancer properties. In vitro studies have demonstrated that derivatives containing the dithioloquinoline structure can inhibit the growth of various cancer cell lines. For instance:
| Compound | Cancer Cell Line | Inhibition (%) |
|---|---|---|
| 4g | MOLT-4 (Leukemia) | 84.19 |
| 4p | SF-295 (CNS) | 72.11 |
These results suggest that such compounds could be promising candidates for further development as anticancer agents .
Antimicrobial Properties
The dithioloquinoline derivatives have also shown potential as antimicrobial agents. Studies have reported their effectiveness against various bacterial strains, indicating a need for further exploration into their mechanisms of action and potential therapeutic uses .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's stability and charge transport properties are critical for enhancing device performance .
Sensors
The compound's structural characteristics allow it to be used in the fabrication of chemical sensors. Its sensitivity to specific analytes can be harnessed for detecting environmental pollutants or biological markers .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of derivatives based on the core structure of this compound:
- Synthesis and Anticancer Evaluation : A study synthesized various derivatives and evaluated their anticancer activities against multiple cell lines using protocols from the National Cancer Institute. The results highlighted significant cytotoxic effects in certain derivatives .
- Material Characterization : Research on the electronic properties of this compound has been conducted to assess its applicability in organic electronics. Characterization techniques such as UV-vis spectroscopy and electrochemical analysis were employed to determine its potential as an active material in devices .
Mechanism of Action
The mechanism of action of N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Electronic and Steric Effects
- In contrast, the target compound’s biphenyl-4-amine group provides electron-rich conjugation, favoring hole-transport applications .
- Steric Modifications: The tetramethyl groups in reduce intermolecular interactions, lowering crystallinity but improving solubility. The target compound’s 4,4,7-trimethyl configuration balances steric effects while maintaining conjugation .
Photophysical and Redox Properties
Limited experimental data are available, but structural trends suggest:
- Absorption Spectra: The biphenyl-4-amine group in the target compound likely shifts absorption to longer wavelengths (compared to or ) due to extended conjugation .
- Redox Potentials: Sulfur atoms in the dithioloquinoline core facilitate reversible redox behavior, as seen in similar thiophene-based systems .
Biological Activity
N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine, also known as 4-Chloro-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline (CAS No. 328069-55-2), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties based on diverse research findings.
The compound's molecular formula is with a molecular weight of 372.9 g/mol. Its structure includes a biphenyl moiety and a dithioloquinoline core, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H17ClN2S2 |
| Molecular Weight | 372.9 g/mol |
| CAS Number | 328069-55-2 |
| Appearance | Solid (predicted) |
| Boiling Point | 557.0 ± 60.0 °C (predicted) |
| Density | 1.35 ± 0.1 g/cm³ (predicted) |
Anticancer Properties
Research indicates that compounds containing dithioloquinoline structures exhibit anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, studies have shown that related compounds can inhibit histone deacetylases (HDACs), which are implicated in cancer progression. This suggests that this compound may possess similar effects.
Antimicrobial Activity
The compound's potential antimicrobial activity has been explored due to its structural similarity to known antimicrobial agents. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains. The presence of the dithioloquinoline moiety is believed to enhance its interaction with microbial cell membranes.
Neuroprotective Effects
Emerging evidence points towards neuroprotective properties associated with dithioloquinoline derivatives. These compounds have been shown to mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Anticancer Activity : A study published in Frontiers in Chemistry highlighted the anticancer effects of similar dithioloquinoline derivatives on various cancer cell lines through cell cycle arrest and apoptosis induction .
- Antimicrobial Studies : Research detailed in MDPI explored the synthesis and biological evaluation of dithioloquinoline derivatives against Gram-positive and Gram-negative bacteria, revealing promising results .
- Neuroprotective Mechanisms : A recent review emphasized the neuroprotective effects of dithioloquinoline compounds in models of oxidative stress-induced neuronal damage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
